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molecular formula C9H8N2O2S B8556196 thieno[3,2-d]pyrimidin-7-ylmethyl acetate

thieno[3,2-d]pyrimidin-7-ylmethyl acetate

Cat. No. B8556196
M. Wt: 208.24 g/mol
InChI Key: SLBZHBAKXPEDSE-UHFFFAOYSA-N
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Patent
US09156852B2

Procedure details

7-acetyloxymethyl-thieno[3,2-d]pyrimidine (134 mg, 0.64 mmol) was dissolved in tetrahydrofuran/water (2 mL/2 mL), added with an aqueous solution of 1 N sodium hydroxide (0.97 mL, 0.97 mmol), followed by stirring for 2 hours at room temperature. The reaction solution was subjected to extraction with ethyl acetate, dried, and filtered to obtain the title compound (86 mg, 77%).
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[C:10]2[N:11]=[CH:12][N:13]=[CH:14][C:9]=2[S:8][CH:7]=1)(=O)C.[OH-].[Na+]>O1CCCC1.O>[OH:4][CH2:5][C:6]1[C:10]2[N:11]=[CH:12][N:13]=[CH:14][C:9]=2[S:8][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
134 mg
Type
reactant
Smiles
C(C)(=O)OCC1=CSC2=C1N=CN=C2
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1.O
Step Two
Name
Quantity
0.97 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction solution was subjected to extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CSC2=C1N=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 86 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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